Regiochemical Differentiation of 6- and 7-Methoxy Isomers
6-Methoxy-3-methylquinoxalin-2(1H)-one (CAS 108833-49-4) and its 7-methoxy regioisomer (CAS 117237-99-7) share the identical molecular formula (C₁₀H₁₀N₂O₂) and molecular weight (190.20 g/mol) but are chemically non-interchangeable entities with distinct CAS numbers, SMILES strings, and synthetic origins [1]. The foundational JACS 1949 study by Yolles and Schultz established the separate preparation and characterization of both isomers, confirming their structural non-identity through independent synthetic routes [1]. Subsequent kinetic studies by Abasolo et al. (1987) demonstrated that the 7-methoxy isomer (7b) can be regioselectively synthesized via Hinsberg condensation independently of reaction pH, whereas the 6-methoxy isomer typically arises as part of a regioisomeric mixture when starting from 4-substituted o-phenylenediamines, necessitating chromatographic or fractional crystallization-based separation [2]. Both isomers are commercially available from vendors (e.g., Bidepharm lists both at 97% purity with independent CAS entries), and procurement of the incorrect isomer would introduce an uncharacterized regioisomeric impurity or entirely wrong scaffold into downstream applications .
| Evidence Dimension | Regiochemical identity and synthetic accessibility |
|---|---|
| Target Compound Data | CAS 108833-49-4; SMILES: O=C1NC2=C(C=C(OC)C=C2)N=C1C; 6-OCH₃ substitution; typically requires isomeric separation from Hinsberg condensation of 4-methoxy-o-phenylenediamine with pyruvic acid/ethyl pyruvate |
| Comparator Or Baseline | 7-Methoxy-3-methylquinoxalin-2(1H)-one (CAS 117237-99-7); SMILES differs in OCH₃ position; regioselectively synthesized via Hinsberg condensation of 3-methoxy-o-phenylenediamine, independent of pH [2] |
| Quantified Difference | Regioselectivity: 7-isomer = pH-independent regioselective synthesis; 6-isomer = mixture formation with 7-isomer from certain precursors; reaction rate with pyruvic acid (2a) is 100–1000× faster than with ethyl pyruvate (2b) for both isomers [2] |
| Conditions | Hinsberg condensation monitored by UV spectrophotometry at varying pH; J. Heterocycl. Chem. 1987, 24, 1771–1775 |
Why This Matters
Procurement of the correct regioisomer is essential because the 6-OCH₃ and 7-OCH₃ isomers are chemically distinct entities with different CAS numbers, different synthetic origins, and potentially divergent biological activity profiles; substitution of one for the other introduces an unvalidated variable into any structure-activity relationship study or synthetic sequence.
- [1] Yolles, S.; Schultz, H. P. Quinoxaline Studies. I. The Preparation of 2-Hydroxy-3-methyl-6-methoxyquinoxaline and 2-Hydroxy-3-methyl-7-methoxyquinoxaline. J. Am. Chem. Soc. 1949, 71 (7), 2375–2377. DOI: 10.1021/ja01175a036. View Source
- [2] Abasolo, M. I.; Gaozza, C. H.; Fernández, B. M. Kinetic Study on the Anelation of Heterocycles. 1. Quinoxalinone Derivatives Synthesized by Hinsberg Reaction. J. Heterocycl. Chem. 1987, 24 (6), 1771–1775. View Source
